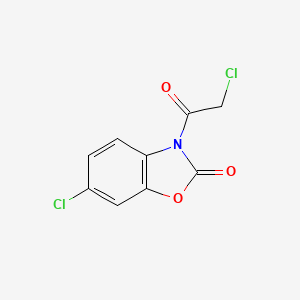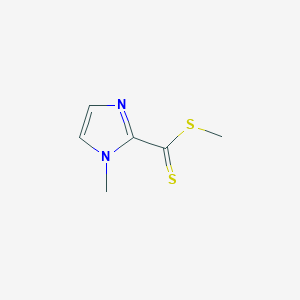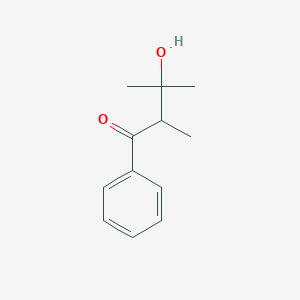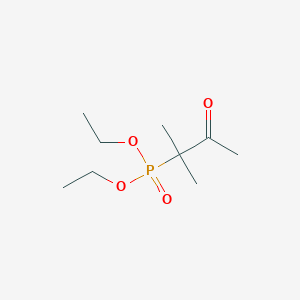
1-(1-Chloropropan-2-yl)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloropropan-2-yl)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a 1-chloropropan-2-yl group and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Chloropropan-2-yl)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the initial chlorination of propan-2-ylbenzene to form 1-(1-chloropropan-2-yl)benzene. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chloropropan-2-yl)-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, yielding the parent hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the parent hydrocarbon, propan-2-ylbenzene.
Aplicaciones Científicas De Investigación
1-(1-Chloropropan-2-yl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Chloropropan-2-yl)benzene: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
2-Iodopropan-2-ylbenzene: Similar structure but with different substitution patterns, leading to distinct chemical properties.
1-Chloro-2-iodobenzene: Contains both chlorine and iodine but lacks the propan-2-yl group, resulting in different reactivity and applications.
Uniqueness
1-(1-Chloropropan-2-yl)-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in both synthetic and biological contexts, making it a versatile compound in research and industrial applications.
Propiedades
| 113452-82-7 | |
Fórmula molecular |
C9H10ClI |
Peso molecular |
280.53 g/mol |
Nombre IUPAC |
1-(1-chloropropan-2-yl)-2-iodobenzene |
InChI |
InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Clave InChI |
VKOWZINVXYUQTK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)



![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
